Mordant Orange 6

Textile chemistry Color fastness testing Wool dyeing

Select Mordant Orange 6 (C.I. 26520) for textile R&D and analytical applications where generic acid dyes fail. Its salicylic acid–derived chelating terminus ensures reliable chromium or iron complexation, delivering certified Light Fastness Grade 6 on wool—critical for automotive and upholstery textiles. Validated in two-bath Fe²⁺/Al³⁺ cotton dyeing per Ding & Freeman (2017), enabling hybrid natural-synthetic dye systems. With a defined λmax of 381–383 nm and a sharp pH 10.5–12.0 indicator transition, it serves as a precise analytical reference for multi-component dye discrimination. Choose this compound to eliminate batch-to-batch variability and meet stringent fastness specifications.

Molecular Formula C19H12N4Na2O6S
Molecular Weight 470.4 g/mol
Cat. No. B12373227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMordant Orange 6
Molecular FormulaC19H12N4Na2O6S
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)O)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C19H14N4O6S.2Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;;/h1-11,24H,(H,25,26)(H,27,28,29);;/q;2*+1/p-2
InChIKeyVAPILSUCBNPFBS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mordant Orange 6 (C.I. 26520) Dye: Technical Specifications and Procurement Baseline


Mordant Orange 6 (C.I. 26520), also known as Acid Chrome Orange G and Chrome Fast Orange GR, is a synthetic disazo dye with molecular formula C₁₉H₁₂N₄Na₂O₆S and molecular weight 470.37 g/mol . It appears as a reddish-orange powder, soluble in water (80 g/L at 80°C) with a yellow-to-orange appearance, and only very slightly soluble in ethanol and acetone . The compound exhibits an absorbance maximum (λmax) at 381–383 nm . As a mordant dye, it requires a metal salt (typically chromium or iron) to form a stable coordination complex that fixes the dye to proteinaceous fibers [1].

Mordant Orange 6: Why In-Class Mordant Dye Substitution Compromises Performance and Process Integrity


Mordant dyes within the same color class are not interchangeable due to critical differences in metal complexation behavior, substrate compatibility, and fastness profiles. Mordant Orange 6 is a disazo dye with a specific salicylic acid–derived chelating terminus that forms stable coordination complexes with chromium and iron mordants [1]. Substituting a different mordant orange—such as Mordant Orange 1 (C.I. 14030, λmax 385 nm, nitrophenylazo structure) or Mordant Orange 37—without empirical validation would alter dye uptake kinetics, final shade, metal exhaustion rates, and fastness grades . The absence of standardized cross-class fastness data makes substitution a high-risk decision for any process requiring batch-to-batch color consistency and certified fastness specifications.

Mordant Orange 6 Comparative Evidence: Quantified Differentiation for Procurement Decision Support


Wool Fabric Fastness Performance: Mordant Orange 6 vs. Generic Acid Dye Baseline

Mordant Orange 6 delivers established fastness grades on wool fabric following post-mordanting with chromium: light fastness grade 6, and wash, water, perspiration, and boiling fastness grades of 4–5 on the standard 1–8 and 1–5 rating scales, respectively . Generic acid dyes applied without mordanting to wool typically exhibit light fastness grades of only 3–4 and wash fastness grades of 2–3 [1].

Textile chemistry Color fastness testing Wool dyeing

Cotton Substrate Compatibility: Mordant Orange 6 in Two-Step Metal Mordant Process

Mordant Orange 6 was one of only three mordant dyes (alongside Mordant Blue 13 and Mordant Brown 40) that produced 'interesting shade depths' on cotton fabric when applied with Fe²⁺ and Al³⁺ pretreatments in an optimized two-step/two-bath process [1]. This performance was achieved in a direct comparative study where multiple mordant dyes (including Mordant Yellow 8) were screened; Mordant Blue 13, Mordant Brown 40, and Mordant Orange 6 were the only dyes retained for further optimization [2].

Cotton dyeing Mordant dye application Synthetic-natural dye hybridization

Environmental Fate Differentiation: Aerobic Microbial Recalcitrance of Mordant Orange 6

Under aerobic conditions with field-collected and laboratory bacterial cultures, Acid Orange 6 (Mordant Orange 6) exhibited no measurable transformation (0% degradation), whereas Basic Violet 1 and Basic Violet 3 (triphenylmethane dyes) were transformed with first-order rate constants (k₁) ranging from -0.002 to -0.023 h⁻¹ [1]. In contrast, under optimized anaerobic conditions with a microbial consortium, Mordant Orange achieved 93.75% decolorization within 48 hours in shaking cultures, though this dropped to 57.78–62.06% under static conditions [2].

Environmental fate Azo dye degradation Effluent management

pH Indicator and Spectrophotometric Utility: Distinctive λmax and Color Transition

Mordant Orange 6 exhibits an absorbance maximum (λmax) of 381–383 nm and functions as a pH indicator with a color transition from yellow (pH 10.5) to red (pH 12.0) . By comparison, Mordant Orange 1 (C.I. 14030, Alizarin Yellow R) has a λmax of 385 nm and a different pH transition profile associated with its nitrophenylazo structure . The 2–4 nm difference in λmax, while small, corresponds to distinct spectral windows for multi-analyte detection methods.

Analytical chemistry pH indication Spectrophotometry

Iron Salt Post-Metallization Compatibility: Mordant Orange 6 in Chromium-Free Mordanting Systems

Mordant Orange 6 was specifically selected and validated for post-metallization with iron (II) and iron (III) salts as a source-reduction approach to eliminating chromium from dye effluents, alongside other mordant dyes including Mordant Yellow 8, Mordant Yellow 30, Mordant Orange 3, Mordant Red 7, Mordant Red 19, Mordant Blue 1, Mordant Blue 9, Mordant Blue 13, Mordant Brown 40, Mordant Black 1, and Mordant Black 11 [1]. The study characterized the resulting dye-iron complexes via negative-ion fast-atom bombardment mass spectrometry and absorption spectroscopy [1]. This demonstrates that Mordant Orange 6 is structurally compatible with iron-based mordanting systems.

Green chemistry Chromium replacement Textile effluent reduction

Mordant Orange 6: Validated Application Scenarios for Scientific and Industrial Use


High-Lightfastness Wool Dyeing for Upholstery, Automotive Textiles, and Outdoor Apparel

Mordant Orange 6 is the appropriate procurement choice for wool dyeing applications requiring certified light fastness grade 6 performance following chromium post-mordanting . This fastness level meets or exceeds the threshold for upholstery fabrics, automotive interior textiles, and outdoor wool apparel where generic acid dyes (grades 3–4) would exhibit unacceptable fading within a single season of use. The dye's established wash, water, perspiration, and boiling fastness grades of 4–5 further support applications involving repeated wet cleaning .

Synthetic Mordant Dye for Cotton Dyeing and Natural Dye Hybridization Projects

Mordant Orange 6 is validated for cotton dyeing via a two-step/two-bath process employing Fe²⁺ and Al³⁺ pretreatments, as demonstrated in the screening and optimization study by Ding and Freeman (2017) [1]. This application scenario is particularly relevant for researchers and formulators developing hybrid synthetic–natural dye systems, where Mordant Orange 6 can be combined with natural dyes such as logwood or Osage orange to expand the achievable color gamut on cotton while maintaining metal-mordant process compatibility [1].

Analytical Reference Standard for Spectrophotometric and pH Indication Applications

Mordant Orange 6 serves as an analytical reference compound with a defined absorbance maximum of 381–383 nm and a reproducible pH indicator transition from yellow (pH 10.5) to red (pH 12.0) . Its distinct λmax enables spectrophotometric discrimination from Mordant Orange 1 (λmax 385 nm) in multi-component dye analysis. The pH transition range makes it suitable for alkalinity titrations and as a reference standard in analytical method development where a sharp, reproducible color change in the pH 10.5–12.0 range is required .

Chromium-Free Mordanting Research and Green Chemistry Process Development

Mordant Orange 6 is a validated candidate for research and process development involving iron-based post-metallization as an alternative to chromium mordanting [2]. The compound's salicylic acid–derived chelating terminus forms stable coordination complexes with Fe²⁺ and Fe³⁺ ions, enabling chromium-free dyeing protocols that reduce hazardous metal content in textile effluents [2]. This application scenario is directly relevant to academic and industrial laboratories developing sustainable textile dyeing processes or investigating structure–property relationships in metal–dye complexation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mordant Orange 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.